molecular formula C7H6Cl2 B144109 4-Chlorobenzyl chloride CAS No. 104-83-6

4-Chlorobenzyl chloride

Cat. No. B144109
CAS RN: 104-83-6
M. Wt: 161.03 g/mol
InChI Key: JQZAEUFPPSRDOP-UHFFFAOYSA-N
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Description

4-Chlorobenzyl chloride is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and involvement in chemical reactions. It is a derivative of benzyl chloride with a chlorine atom substituted at the para position of the benzene ring.

Synthesis Analysis

The synthesis of 4-chlorobenzyl chloride has been explored through different methods. One approach involves the liquid-phase chlorination of benzyl chloride in the presence of zeolite catalysts, which has shown high selectivity for 4-chlorobenzyl chloride over other isomers . Another method reported is the Sommelet reaction, which converts 4-chlorobenzylic chloride to 4-chlorobenzaldehyde, indicating the versatility of 4-chlorobenzyl chloride as a precursor in organic synthesis .

Molecular Structure Analysis

The molecular structure of chlorobenzene, a related compound, has been determined using electron diffraction and NMR data, revealing that the chlorine substituent causes a distortion in the ring geometry, with CC bonds adjacent to Cl being shorter . This information can be extrapolated to understand the structural implications of chlorine substitution in 4-chlorobenzyl chloride.

Chemical Reactions Analysis

4-Chlorobenzyl chloride participates in various chemical reactions. For instance, it has been used to synthesize coordination compounds with interesting magnetic properties, such as slow magnetic relaxations and metamagnetic transitions . It also reacts with o-anisidine to form 4-chloro-N-(2-methoxyphenyl)benzamide, demonstrating its reactivity in amide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzyl chloride derivatives can be inferred from studies on similar compounds. For example, the hydrochlorination of 4-benzylaniline in chlorobenzene produces a hydrochloride salt with distinct spectroscopic features, which can be related to the solvation and lattice energies of the compound . Additionally, the crystal structure of azobenzene-4,4'-dicarbonyl chloride provides insights into molecular aggregation through secondary interactions, which could be relevant to understanding the properties of 4-chlorobenzyl chloride derivatives .

Scientific Research Applications

Chlorination and Zeolite Catalysis

4-Chlorobenzyl chloride (4-ClBC) is used in liquid-phase chlorination processes, particularly with zeolite catalysts. Zeolite H(26.1) K–L and K–L have been found to show high rates of benzyl chloride (BC) conversion and selectivity for 4-ClBC, respectively. This process is significant for achieving para-selective chlorination of benzyl chloride to 4-ClBC, demonstrating the potential of zeolites in facilitating specific chlorination reactions (Singh & Kale, 1999).

Synthesis of Lithiated Benzyllithiums

The synthesis of lithiated benzyllithiums from chlorobenzyl chlorides, including 4-ClBC, has been explored. This process, catalyzed by DTBB, involves the reaction of chlorobenzyl chlorides with lithium and different electrophiles, leading to the formation of various compounds after hydrolysis (Gómez, Huerta, & Yus, 1997).

Synthesis of Chemical Intermediates

4-ClBC is used in the synthesis of complex chemical intermediates. For instance, it has been utilized in the production of 2-Cyano-2, 2-bis(4-fluorobenzyl)ethyl Acetate, highlighting its role in the formation of advanced chemical compounds (Tian, 2015).

NQR Spin-Lattice Relaxation Studies

4-ClBC has been studied for its temperature-dependent nuclear quadrupole resonance (NQR) spin-lattice relaxation times. Such studies are essential in understanding molecular motions and relaxation mechanisms in compounds like 4-ClBC (González, Pusiol, & Brunetti, 1984).

Friedel-Crafts Acylation

The compound has been used in Friedel-Crafts acylation reactions, as seen in the synthesis of 6-Chloro-1-indanone. This showcases its utility in facilitating key steps in organic synthesis (Luo, 2010).

Safety And Hazards

When handling 4-Chlorobenzyl chloride, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

While specific future directions for 4-Chlorobenzyl chloride are not mentioned in the search results, it continues to be used as an intermediate in the production of various compounds , suggesting ongoing relevance in chemical synthesis.

Relevant Papers The paper titled “4-Chlorobenzyl Chloride” provides more detailed information about the compound . Another paper titled “Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study” discusses the antimicrobial activity of compounds similar to 4-Chlorobenzyl chloride .

properties

IUPAC Name

1-chloro-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZAEUFPPSRDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051530
Record name 4-Chlorobenzyl chloride
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Molecular Weight

161.03 g/mol
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Boiling Point

223 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Solubility

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page.
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Density

1.270-1.280 AT 25 DEG/15 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Mechanism of Action

Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner.
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Product Name

4-Chlorobenzyl chloride

Color/Form

COLORLESS LIQUID, Colorless needles

CAS RN

104-83-6
Record name 4-Chlorobenzyl chloride
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Record name para-Chlorobenzyl chloride
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Record name 4-Chlorobenzyl chloride
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Record name Benzene, 1-chloro-4-(chloromethyl)-
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Record name 4-Chlorobenzyl chloride
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Record name α,4-dichlorotoluene
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Record name P-CHLOROBENZYLCHLORIDE
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Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
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Melting Point

31 °C
Record name 1-CHLORO-4-CHLOROMETHYLBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
678
Citations
AP Singh, SM Kale - Catalysis today, 1999 - Elsevier
… 4-Chlorobenzyl chloride is an intermediate in the … Conventionally, the 4-chlorobenzyl chloride is produced by the … the selective synthesis of 4-chlorobenzyl chloride. Zeolites are widely …
Number of citations: 13 www.sciencedirect.com
SM Kale, AP Singh - Journal of Molecular Catalysis A: Chemical, 1999 - Elsevier
… 4-Chlorobenzyl chloride is an intermediate in the … Conventionally, the 4-chlorobenzyl chloride is produced by the … the selective synthesis of 4-chlorobenzyl chloride. Zeolites are widely …
Number of citations: 9 www.sciencedirect.com
E Verma, S Patil, A Gajbhiye - ACS omega, 2021 - ACS Publications
… different equivalent millimoles of 4-chlorobenzyl chloride (2) … 2 equiv) having 1.5 mmol 4-chlorobenzyl chloride (2) within 2 … With 20 mol % TBAB and 1.1 mmol 4-chlorobenzyl chloride, …
Number of citations: 7 pubs.acs.org
RA Aitken, AMZ Slawin - Molbank, 2021 - mdpi.com
The X-ray structure of the title compound has been determined for the first time. Its molecular structure is in good agreement with those previously determined for similar benzyl halides …
Number of citations: 4 www.mdpi.com
CE Gonzalez, DJ Pusiol, AH Brunetti - Journal of molecular structure, 1984 - Elsevier
Experimental data on the temperature dependence of the spin—lattice and spin—spin relaxation times of 35 Cl nuclei in 4-chlorobenzyl chloride are interpreted by assuming that at a …
Number of citations: 5 www.sciencedirect.com
DP Singh - 2015 - ethesis.nitrkl.ac.in
… In the present work, we react 4- Chlorobenzyl Chloride with Aq. MDEA to synthesize Bis(4chlorobenzyl)sulfide and Chlorobenzyl Mercaptan(CBM). This product has got its application in …
Number of citations: 0 ethesis.nitrkl.ac.in
H Jinno, N Hanioka, A Takahashi, T Nishimura… - Toxicology in vitro, 1997 - Elsevier
… on the metabolism of 4-chlorobenzyl chloride. Saxena and … in the present study, 4-chlorobenzyl chloride might be similarly … the present study, 4-chlorobenzyl chloride was the mediated …
Number of citations: 10 www.sciencedirect.com
LH Al-Wahaibi, J Joubert, O Blacque, NH Al-Shaalan… - Scientific Reports, 2019 - nature.com
… In the next step, 3 was reacted with 4-chlorobenzyl chloride in the presence of sodium … reaction conditions were studied at the 4-chlorobenzyl chloride conjugation step. We found that …
Number of citations: 49 www.nature.com
D Gogoi - 2015 - ethesis.nitrkl.ac.in
… using hydrogen sulfide rich aqueous MDEA solution and 4-chlorobenzyl chloride (CBC). 4-… with 87.57% conversion of reactant 4-chlorobenzyl chloride and 89.48% selectivity of the …
Number of citations: 2 ethesis.nitrkl.ac.in
K Esses‐Reiter, J Reiter - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
(4‐Chlorobenzyl)‐3‐methyl‐3‐(2‐hydroxyethyl)‐thiourea labelled with 14 C at its urea group was synthesised starting from potassium cyanide‐ 14 C, via potassium thiocyanate‐ 14 C, 4…

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